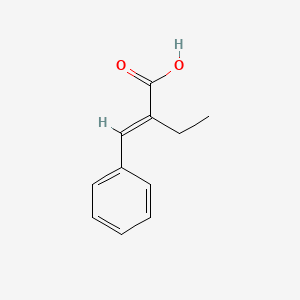

(2E)-2-(phenylmethylidene)butanoic acid

概要

説明

Butanoic acid, also known as butyric acid, is an oily colorless liquid with the chemical formula C4H8O2 . It is a short-chain saturated fatty acid found in the form of esters in animal fats and plant oils . It was first discovered in rancid butter, which is why it’s also called butyric acid .

Synthesis Analysis

Butyric acid is industrially prepared by the oxidation of butyraldehyde . It can be isolated from aqueous solutions by saturation with salts such as calcium chloride .Molecular Structure Analysis

The molecular structure of butanoic acid consists of a four-carbon chain with a carboxyl group (COOH) at one end .Chemical Reactions Analysis

Butanoic acid reacts with sodium hydroxide to form the sodium salt of butanoic acid and carbon dioxide and water . It also forms acetic acid and ether when treated with water .Physical And Chemical Properties Analysis

Butanoic acid has a density of 960 kg/m³, a molecular weight of 88.11 g/mol, a boiling point of 163.5 °C, and a melting point of -7.9 °C . It has an unpleasant odor and is miscible in water and ethanol .科学的研究の応用

Biochemistry: Glucose Sensing and Insulin Delivery

Summary of Application

In biochemistry, (2E)-2-(phenylmethylidene)butanoic acid derivatives, particularly phenylboronic acids, have been utilized for glucose sensing and insulin delivery systems due to their unique responsiveness to diol-containing molecules like glucose .

Methods of Application

The application involves synthesizing hydrogel-bearing phenylboronic acid moieties that can selectively bind to glucose. This is achieved through a polymerization process that incorporates the acid into a hydrogel matrix .

Results

The hydrogels demonstrate a significant response to glucose levels, which is quantifiable and can be used to regulate insulin release in diabetic care applications .

Materials Science: Metal Phenolic Networks

Summary of Application

In materials science, tannic acid-based metal phenolic networks (TA-MPNs), which share structural similarities with (2E)-2-(phenylmethylidene)butanoic acid, are used for creating advanced materials with applications in biomedicine and engineering .

Methods of Application

TA-MPNs are synthesized through coordination-driven self-assembly processes, leveraging the metal chelation properties of tannic acid .

Results

These materials exhibit enhanced properties such as biocompatibility and mechanical strength, making them suitable for various biomedical applications .

Pharmacology: Drug Delivery Systems

Summary of Application

Phenylboronic acid-based polymeric nanoparticles, related to (2E)-2-(phenylmethylidene)butanoic acid, are developed for their glucose-responsive behavior, making them ideal for drug delivery, particularly in diabetes management .

Methods of Application

The synthesis of these nanoparticles involves polymerization reactions that incorporate phenylboronic acid functionalities into nanogels or micelles .

Results

The resulting nanoparticles can respond to glucose concentration changes, enabling controlled drug release in response to the body’s needs .

Analytical Chemistry: Glucose Sensing

Summary of Application

Analytical chemistry utilizes phenylboronic acid derivatives for the development of glucose sensors due to their affinity for glucose molecules .

Methods of Application

The sensors are created by immobilizing phenylboronic acid on a suitable substrate, which then interacts with glucose to produce a measurable change in electrical or optical properties .

Results

The sensors provide accurate and real-time monitoring of glucose levels, which is crucial for diabetes care .

Organic Synthesis: Covalent Organic Frameworks

Summary of Application

Boronic-acid-derived covalent organic frameworks (COFs), which are structurally related to (2E)-2-(phenylmethylidene)butanoic acid, are synthesized for use in catalysis and material storage applications .

Methods of Application

These COFs are synthesized using boronic acids as monomers in a condensation polymerization reaction to create layered structures .

Results

The COFs exhibit high porosity and stability, making them suitable for gas storage and separation processes .

Environmental Science: Catalysis for Remediation

Summary of Application

In environmental science, bimetallic catalysts incorporating structures similar to (2E)-2-(phenylmethylidene)butanoic acid are used for energy production and environmental remediation .

Methods of Application

The catalysts are synthesized by combining nickel with other metals and applying them to reactions that convert environmental pollutants into less harmful substances .

Results

These catalysts have shown effectiveness in reducing pollutants and aiding in energy production, contributing to cleaner environmental processes .

This analysis provides a glimpse into the versatile applications of (2E)-2-(phenylmethylidene)butanoic acid and its derivatives across various scientific fields, demonstrating their importance in both research and practical applications.

Biomedical Engineering: Antibacterial and Anti-inflammatory Applications

Summary of Application

Lipoic acid-based polymers, which share a structural resemblance to (2E)-2-(phenylmethylidene)butanoic acid, have been explored for their antibacterial and anti-inflammatory properties in biomedical engineering .

Methods of Application

These polymers are synthesized through ring-opening polymerization (ROP), leveraging the dynamic disulfide bond of lipoic acid for the formation of poly(lipoic acid) (PLA) .

Results

PLA-based materials have shown promise in various biomedical applications, including as antibacterial agents and in inflammation control, due to their biological and structural features .

Adhesive Design: Tannic Acid as a Crosslinker

Summary of Application

Tannic acid, a polyphenolic molecule similar to (2E)-2-(phenylmethylidene)butanoic acid, has been utilized as a crosslinker in adhesive design due to its special chemical properties .

Methods of Application

The crosslinking can be achieved either supramolecularly or chemically, creating versatile functional polymeric networks .

Results

Such tannic-acid-based materials have found applications in bone regeneration, skin adhesives, wound dressings, drug loading, and photothermal conversion .

Tissue Engineering: 3D-Printed Tissue Scaffolds

Summary of Application

The dynamic disulfide bonds and non-covalent carboxyl groups of PLA make it an ideal material for creating 3D-printed tissue scaffolds in tissue engineering .

Methods of Application

3D printing technology is employed to fabricate scaffolds using PLA, which supports cell growth and tissue regeneration .

Results

The scaffolds have demonstrated their effectiveness in supporting the growth and differentiation of various cell types, contributing to the advancement of tissue engineering .

Environmental Remediation: Photothermal Conversion

Summary of Application

Tannic acid-based materials have been applied in environmental remediation, particularly in photothermal conversion processes .

Methods of Application

These materials utilize the photothermal properties of tannic acid to convert light energy into heat, which can then be used to break down pollutants .

Results

The conversion process has shown potential in reducing environmental pollutants and aiding in sustainable energy production .

Drug Design: Antioxidation and Metal Chelation

Summary of Application

Tannic acid’s antioxidation and metal chelation properties have been leveraged in drug design, offering health benefits and therapeutic potential .

Methods of Application

Drugs are designed to incorporate tannic acid’s polyphenolic structure, enhancing their ability to scavenge free radicals and chelate metals .

Results

These drugs have shown efficacy in treating various oxidation-reduction diseases, demonstrating the versatility of tannic acid in medicinal chemistry .

Flexible Electronics: Conductive Polymeric Networks

Summary of Application

Polymeric networks derived from tannic acid have been investigated for their application in flexible electronics .

Methods of Application

The synthesis involves creating conductive networks that can maintain electrical properties while being flexible .

Results

These materials have opened up new possibilities for wearable electronics and flexible sensors, showcasing the adaptability of tannic acid derivatives in electronic applications .

将来の方向性

特性

IUPAC Name |

(2E)-2-benzylidenebutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUETZBUVTWCCIZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(phenylmethylidene)butanoic acid | |

CAS RN |

620-78-0, 26197-64-8 | |

| Record name | Alpha-ethylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-2-(phenylmethylidene)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)

![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)